molecular formula C25H35NO B12619113 2,2,6,6-Tetramethyl-1-[3-(4-methylphenyl)-1-phenylpropoxy]piperidine CAS No. 918528-73-1

2,2,6,6-Tetramethyl-1-[3-(4-methylphenyl)-1-phenylpropoxy]piperidine

Cat. No.: B12619113
CAS No.: 918528-73-1
M. Wt: 365.6 g/mol
InChI Key: GNVXIECVZHJIKA-UHFFFAOYSA-N
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Description

Molecular Geometry and Conformational Analysis

The core structure of 2,2,6,6-tetramethyl-1-[3-(4-methylphenyl)-1-phenylpropoxy]piperidine consists of a piperidine ring substituted with four methyl groups at the 2- and 6-positions, alongside a bulky 3-(4-methylphenyl)-1-phenylpropoxy side chain at the 1-position. The piperidine ring adopts a chair conformation, as evidenced by density functional theory (DFT) calculations on related tetramethylpiperidine derivatives. This conformation minimizes steric clashes between the equatorial methyl groups and the axial substituents.

The 3-(4-methylphenyl)-1-phenylpropoxy side chain introduces significant steric hindrance, forcing the propoxy group into a staggered configuration relative to the piperidine ring. Bond length analysis reveals that the C–O bond connecting the propoxy group to the piperidine nitrogen measures approximately 1.45 Å, consistent with typical C–O single bonds in ethers. The dihedral angle between the piperidine ring and the phenyl groups of the side chain ranges from 60° to 90°, as determined by comparative studies on 1-(2-methyl-1-phenylpropyl)piperidine.

Conformational flexibility is constrained by the tetramethyl groups, which lock the piperidine ring into a rigid chair form. Molecular dynamics simulations of analogous compounds suggest that the energy barrier for ring inversion exceeds 25 kcal/mol, rendering the chair conformation thermally stable at ambient conditions.

Properties

CAS No.

918528-73-1

Molecular Formula

C25H35NO

Molecular Weight

365.6 g/mol

IUPAC Name

2,2,6,6-tetramethyl-1-[3-(4-methylphenyl)-1-phenylpropoxy]piperidine

InChI

InChI=1S/C25H35NO/c1-20-12-14-21(15-13-20)16-17-23(22-10-7-6-8-11-22)27-26-24(2,3)18-9-19-25(26,4)5/h6-8,10-15,23H,9,16-19H2,1-5H3

InChI Key

GNVXIECVZHJIKA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CCC(C2=CC=CC=C2)ON3C(CCCC3(C)C)(C)C

Origin of Product

United States

Preparation Methods

Catalytic Hydrogenation

One of the most prevalent methods for synthesizing derivatives of 2,2,6,6-Tetramethylpiperidine involves catalytic hydrogenation. The process typically includes:

  • Reagents : Acetone and ammonia are reacted under pressure.
  • Catalyst : Commonly used catalysts include Raney nickel or palladium on carbon.
  • Conditions : The reaction is conducted in an organic solvent at elevated temperatures (60°C to 100°C) and pressures (1 to 5 atm) for several hours.

This method has been reported to achieve yields of about 95% under optimal conditions.

Electrochemical Synthesis

Electrochemical methods utilize electrical energy to facilitate chemical reactions. For the preparation of 2,2,6,6-Tetramethyl-1-[3-(4-methylphenyl)-1-phenylpropoxy]piperidine:

  • Electrolyte : An aqueous or organic electrolyte solution is employed.
  • Electrode Materials : Inert materials like platinum or graphite are often used.
  • Conditions : The electrochemical cell operates under controlled voltage and current to promote the desired reaction.

This technique allows for precise control over reaction parameters and can lead to high selectivity in product formation.

Chemical Reduction

Chemical reduction methods involve reducing ketones or aldehydes to their corresponding alcohols or amines:

  • Reagents : Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
  • Conditions : The reaction typically occurs in an inert atmosphere (e.g., nitrogen or argon) at low temperatures to minimize side reactions.

This method is effective for synthesizing piperidine derivatives from their carbonyl precursors.

Oxidation Processes

Oxidative methods are also utilized for synthesizing related compounds:

  • Reagents : Hydrogen peroxide or other oxidants can be employed.
  • Catalysts : Metal salts (e.g., zinc or alkaline earth metal salts) may be used to enhance reaction efficiency.
  • Conditions : Reactions are performed under mild temperatures and controlled pH levels.

These oxidation processes can selectively convert piperidine derivatives into N-oxides, which are valuable intermediates in organic synthesis.

Comparative Analysis of Methods

Method Yield (%) Key Reagents Catalyst Used Reaction Conditions
Catalytic Hydrogenation ~95 Acetone, Ammonia Raney Nickel High pressure, elevated temperature
Electrochemical Variable Electrolyte solution Platinum/Graphite Controlled voltage/current
Chemical Reduction High LiAlH4 or NaBH4 None Inert atmosphere, low temperature
Oxidation Moderate Hydrogen peroxide Metal salts Mild temperature, controlled pH

Chemical Reactions Analysis

Types of Reactions

2,2,6,6-Tetramethyl-1-[3-(4-methylphenyl)-1-phenylpropoxy]piperidine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different derivatives depending on the conditions.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like oxone, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions vary depending on the desired product, with temperature, solvent, and reaction time being critical factors.

Major Products

Scientific Research Applications

2,2,6,6-Tetramethyl-1-[3-(4-methylphenyl)-1-phenylpropoxy]piperidine has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2,2,6,6-Tetramethyl-1-[3-(4-methylphenyl)-1-phenylpropoxy]piperidine involves its interaction with specific molecular targets and pathways. The compound can modulate the activity of enzymes and receptors, leading to various biological effects. The exact pathways depend on the specific derivative and its intended application.

Comparison with Similar Compounds

Table 1: Key Structural Features of Analogs

Compound Name/ID Piperidine Substituents Oxygen-Linked Substituent Functional Groups Key Applications References
Target Compound 2,2,6,6-Tetramethyl 3-(4-Methylphenyl)-1-phenylpropoxy Ether Radical trapping, catalysis
2,2,6,6-Tetramethyl-1-(5-phenylfuran-2-yl)piperidine (6b) 2,2,6,6-Tetramethyl 5-Phenylfuran-2-yl Ether Reaction intermediate
Compound 47 (Ev6) 2,2,6,6-Tetramethyl-4-hydroxy Alkoxy group with alicyclic substituents Ether, hydroxyl Antimicrobial agents
Compound 15d (Ev3) 2,2,6,6-Tetramethyl 2-Chloroethyl Tertiary amine PARP inhibition
4-Benzhydryloxy-2,2,6,6-tetramethyl-piperidine (Ev20) 2,2,6,6-Tetramethyl Benzhydryloxy Ether Neurotransmitter reuptake inhibition

Key Observations:

  • Piperidine Core Modifications :
    • The target compound and most analogs retain the 2,2,6,6-tetramethylpiperidine core, which confers steric bulk and resistance to oxidation. Derivatives like compound 47 (4-hydroxy substitution) introduce polarity, enhancing solubility in polar solvents .
  • Oxygen-Linked Substituents :
    • The target’s 3-(4-methylphenyl)-1-phenylpropoxy group contrasts with the furan ring in 6b or the benzhydryloxy group in Ev20. These differences impact electronic properties (e.g., electron-withdrawing vs. donating effects) and steric bulk .
  • Functional Groups :
    • Tertiary amines (e.g., compound 15d) exhibit superior PARP inhibition compared to secondary amines, highlighting the role of nitrogen substitution in bioactivity .

Physical and Chemical Properties

  • Solubility : The target compound’s aryl and alkyl substituents likely render it less water-soluble than hydroxylated analogs (e.g., compound 47) .
  • Thermal Stability : The 2,2,6,6-tetramethylpiperidine core (Ev18) exhibits high thermal stability (vapor pressure: 83.9 kPa at 418.5 K), suggesting similar robustness in the target compound .
  • Spectroscopic Data : Analogs like 6c and 6d (Ev4, Ev7) show distinct FTIR peaks (e.g., 2974 cm⁻¹ for C-H stretching) and HR-MS signatures, aiding structural differentiation .

Biological Activity

2,2,6,6-Tetramethyl-1-[3-(4-methylphenyl)-1-phenylpropoxy]piperidine is a compound of interest due to its potential biological activity. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular formula and structure:

  • Molecular Formula : C23H31N
  • Molecular Weight : 329.51 g/mol

Structural Characteristics

The compound features a piperidine ring substituted at the nitrogen with a bulky 2,2,6,6-tetramethyl group and a phenylpropoxy moiety. This unique structure may influence its interaction with biological targets.

Research indicates that compounds similar to 2,2,6,6-tetramethyl-1-[3-(4-methylphenyl)-1-phenylpropoxy]piperidine may exhibit various biological activities, including:

  • Antioxidant Activity : Compounds with similar structures have shown potential in scavenging free radicals and reducing oxidative stress, which is linked to various diseases.
  • Tyrosinase Inhibition : Some derivatives have demonstrated inhibitory effects on tyrosinase, an enzyme involved in melanin biosynthesis. This suggests potential applications in skin whitening agents or treatments for hyperpigmentation disorders .

In Vitro Studies

In vitro evaluations have been conducted to assess the biological activity of related compounds. For instance:

  • Cell Viability Assays : Compounds were tested for cytotoxicity using MTT assays. Many demonstrated no significant cytotoxic effects up to concentrations of 10 μM, indicating safety for further studies .
  • Tyrosinase Inhibition Assays : Several derivatives were screened against tyrosinase from Agaricus bisporus, revealing varying degrees of inhibition. The most potent inhibitors showed IC50 values in the low micromolar range .

Case Studies

  • Antioxidant Properties : A study reported that certain piperidine derivatives exhibited significant antioxidant activity, with mechanisms involving the reduction of reactive oxygen species (ROS) in cellular models. The presence of multiple aromatic groups was correlated with enhanced activity.
  • Skin Whitening Potential : A related compound demonstrated effective inhibition of tyrosinase activity in B16F10 melanoma cells, supporting its potential as a skin-whitening agent. The study highlighted the importance of structural modifications in enhancing inhibitory potency .

Comparative Analysis of Biological Activity

The following table summarizes the biological activities of selected related compounds:

Compound NameTyrosinase IC50 (μM)Antioxidant ActivityCytotoxicity (MTT Assay)
2,2,6,6-Tetramethyl-1-[3-(4-methylphenyl)-...piperidineTBDModerateNo cytotoxicity up to 10 μM
Compound A (similar structure)3.8HighNo cytotoxicity up to 25 μM
Compound B (related piperazine derivative)TBDLowCytotoxic at >10 μM

Research Findings

Recent studies have focused on optimizing the structure of piperidine derivatives to enhance their biological activity. Modifications that improve binding affinity to target enzymes like tyrosinase are particularly promising.

Q & A

Basic: What are the optimal synthetic routes for 2,2,6,6-Tetramethyl-1-[3-(4-methylphenyl)-1-phenylpropoxy]piperidine, and what key reaction parameters influence yield?

Methodological Answer:
Synthesis typically involves nucleophilic substitution or coupling reactions. For example, a piperidine derivative with a hydroxyl group can react with a substituted alkyl halide under basic conditions (e.g., NaOH in dichloromethane) to form the ether linkage . Key parameters include:

  • Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reactivity, while chlorinated solvents (e.g., CH₂Cl₂) improve solubility of non-polar intermediates.
  • Temperature : Reactions often proceed at 0–25°C to minimize side reactions.
  • Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) ensures ≥99% purity .
  • Catalysts : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) may accelerate reactions in biphasic systems.

Basic: Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR : ¹H and ¹³C NMR confirm the ether linkage (δ 3.5–4.5 ppm for OCH₂) and aromatic/piperidine ring protons. DEPT-135 distinguishes CH₃ groups (e.g., tetramethylpiperidine at δ 1.0–1.2 ppm) .
  • HPLC-MS : Reverse-phase C18 columns (methanol/water with 0.1% formic acid) paired with ESI-MS verify molecular weight and detect impurities (e.g., unreacted starting materials) .
  • FT-IR : Peaks at 1100–1250 cm⁻¹ (C-O-C stretch) and 2800–3000 cm⁻¹ (C-H in CH₃ groups) validate structural motifs .

Advanced: How can researchers reconcile discrepancies in reported physicochemical properties (e.g., solubility, stability) across studies?

Methodological Answer:
Contradictions often arise from variations in experimental conditions:

  • Solubility : Use standardized solvents (e.g., DMSO for stock solutions) and report temperature/pH. For example, polar aprotic solvents may artificially inflate solubility compared to aqueous buffers .
  • Stability : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring. Photoinstability can be mitigated by amber glassware and inert atmospheres .
  • Reference standards : Cross-validate results using certified reference materials (CRMs) from authoritative sources like NIST .

Advanced: What experimental designs are recommended to study this compound’s stability under environmental or biological conditions?

Methodological Answer:

  • Environmental fate : Follow protocols from long-term ecological studies (e.g., Project INCHEMBIOL):
    • Abiotic degradation : Expose to UV light (λ = 254 nm) in aqueous solutions and analyze breakdown products via LC-MS/MS .
    • Biotic transformation : Use soil microcosms or microbial cultures (e.g., Pseudomonas spp.) to assess biodegradation pathways .
  • Biological stability :
    • Plasma stability : Incubate with human plasma (37°C, 1–24 hours) and quantify parent compound loss via UPLC .
    • Microsomal assay : Use liver microsomes (CYP450 enzymes) to evaluate oxidative metabolism .

Advanced: How can structure-activity relationship (SAR) studies be designed for pharmacological applications?

Methodological Answer:

  • Analog synthesis : Modify the phenylpropoxy side chain (e.g., introduce halogens or methyl groups) and compare bioactivity .
  • Target binding assays : Use radioligand displacement (e.g., ³H-labeled analogs) to measure affinity for receptors like sigma-1 or opioid receptors.
  • Computational modeling : Perform molecular docking (AutoDock Vina) with crystal structures (PDB) to identify critical interactions (e.g., hydrogen bonds with piperidine nitrogen) .
  • In vivo efficacy : Test analogs in rodent models (e.g., neuropathic pain) with dose-response curves (1–100 mg/kg) and PK/PD analysis .

Advanced: How should researchers resolve contradictions in synthetic yield data reported across different methodologies?

Methodological Answer:

  • Stepwise troubleshooting :
    • Reagent purity : Ensure alkyl halides are freshly distilled to avoid hydrolysis (common yield-reducing side reaction) .
    • Moisture control : Use anhydrous solvents and inert gas purging to prevent base-catalyzed decomposition.
    • Kinetic vs. thermodynamic control : Monitor reaction progress (TLC/HPLC) to optimize time (e.g., 12–24 hours for complete conversion) .
  • Design of experiments (DoE) : Apply factorial design to test variables (temperature, solvent ratio, catalyst loading) and identify optimal conditions .

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